molecular formula C22H21F3N4O2S2 B2955541 N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 896029-00-8

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2955541
CAS No.: 896029-00-8
M. Wt: 494.55
InChI Key: AXUWXUHJKHOBSF-UHFFFAOYSA-N
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Description

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H21F3N4O2S2 and its molecular weight is 494.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S2/c1-2-3-6-14-9-11-15(12-10-14)26-18(30)13-32-21-29-28-20(33-21)27-19(31)16-7-4-5-8-17(16)22(23,24)25/h4-5,7-12H,2-3,6,13H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUWXUHJKHOBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Structural Characteristics

The compound features several notable structural elements:

  • Thiadiazole Ring : Known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
  • Benzamide Group : Often associated with various therapeutic effects.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds with thiadiazole moieties can exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae and Fusarium graminearum, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that some synthesized compounds display significant cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated higher inhibitory activities against the MDA-MB-231 breast cancer cell line compared to standard treatments like cisplatin .

Anti-inflammatory and Other Activities

The 1,3,4-thiadiazole scaffold is also recognized for its anti-inflammatory properties. Various studies have reported that these compounds can inhibit inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of novel thiadiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that some compounds exhibited promising antimicrobial and anticancer activities, suggesting their potential as lead compounds for drug development .
  • Mechanisms of Action : The mechanisms through which these compounds exert their biological effects are still under investigation. It is hypothesized that the presence of the thiadiazole ring contributes to their ability to interact with biological targets effectively due to its electron-rich nature .
  • Comparative Analysis : A comparative study involving various thiadiazole derivatives revealed that those with additional functional groups exhibited enhanced bioactivity compared to simpler structures. For instance, the incorporation of aromatic groups significantly improved the compounds' interactions with target proteins.

Data Table: Summary of Biological Activities

Activity Type Tested Compounds Results Reference
AntimicrobialThiadiazole derivativesInhibition rates up to 56% against bacteria
AnticancerVarious thiadiazole derivativesIC50 values lower than cisplatin in cancer cells
Anti-inflammatorySelected thiadiazole derivativesSignificant reduction in inflammatory markers

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